N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide: is a complex organic compound that features a triazole ring, a benzamide group, and a cyanobenzyl sulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Cyanobenzyl Sulfanyl Group:
Coupling with Benzamide: The final step involves the coupling of the triazole derivative with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzamides.
Scientific Research Applications
N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the development of novel polymers and materials with unique properties.
Industrial Chemistry: Application as a catalyst or intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide involves its interaction with specific molecular targets. The triazole ring and benzamide group can interact with enzymes or receptors, modulating their activity. The cyanobenzyl sulfanyl moiety can also participate in redox reactions, influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide
- N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide
Uniqueness
N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H21N5OS |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-[4-[5-[(2-cyanophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]phenyl]benzamide |
InChI |
InChI=1S/C25H21N5OS/c1-2-30-23(28-29-25(30)32-17-21-11-7-6-10-20(21)16-26)18-12-14-22(15-13-18)27-24(31)19-8-4-3-5-9-19/h3-15H,2,17H2,1H3,(H,27,31) |
InChI Key |
MVXPHNJQNFKJDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=CC=C2C#N)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.